molecular formula C13H19NO B6233358 rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol CAS No. 862281-96-7

rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol

Cat. No. B6233358
CAS RN: 862281-96-7
M. Wt: 205.3
InChI Key:
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Description

Rac-(3R,4S,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol, or rac-DMPP, is an important synthetic compound used in laboratory experiments for a variety of purposes. It is a chiral molecule, meaning it has a non-superimposable mirror image, and thus has two enantiomers. Rac-DMPP is an asymmetric molecule, meaning it has different effects depending on which enantiomer is used. It is a useful compound in a variety of fields, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Rac-DMPP has a wide range of applications in scientific research. It is often used in biochemical studies to study the effects of chirality on enzyme activity, as well as to study the effects of enantiomers on pharmacological activity. It is also used in organic chemistry to study the effects of chirality on the rate of reaction. In addition, rac-DMPP is used to study the effects of chirality on the pharmacokinetics of drugs.

Mechanism of Action

Rac-DMPP is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, rac-DMPP increases the amount of acetylcholine in the synapse, thus increasing the activity of the nervous system.
Biochemical and Physiological Effects
Rac-DMPP has a variety of biochemical and physiological effects. It has been shown to increase the activity of the nervous system, as well as to reduce inflammation and pain. In addition, rac-DMPP has been shown to have anti-cancer effects, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Rac-DMPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it has a wide range of applications in scientific research. However, rac-DMPP also has several limitations. It is a chiral compound, meaning it can have different effects depending on which enantiomer is used. In addition, it is a relatively unstable compound, meaning it must be stored and handled carefully to prevent degradation.

Future Directions

Rac-DMPP has a variety of potential future applications. It could be used to develop new drugs that are more effective at targeting specific enzymes or receptors. In addition, it could be used to develop new methods for synthesizing chiral compounds. It could also be used to study the effects of chirality on the pharmacokinetics of drugs. Finally, it could be used to develop new methods for studying the effects of enantiomers on biochemical and physiological processes.

Synthesis Methods

Rac-DMPP is typically synthesized through a process known as a Grignard reaction. This reaction involves the addition of a Grignard reagent, such as ethylmagnesium bromide, to an aromatic aldehyde, such as benzaldehyde, to form the desired product. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is typically performed at a temperature of -78 °C to -60 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethyl-4-phenylpiperidin-4-one", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Reduction of 3,5-dimethyl-4-phenylpiperidin-4-one with sodium borohydride in acetic acid to yield rac-(3R,4S,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol", "Step 2: Purification of the crude product by recrystallization from ethanol", "Step 3: Conversion of rac-(3R,4S,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol to its hydrochloride salt by treatment with hydrochloric acid in water", "Step 4: Isolation of the hydrochloride salt by filtration and washing with water", "Step 5: Neutralization of the hydrochloride salt with sodium hydroxide to yield the target compound rac-(3R,4S,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol" ] }

CAS RN

862281-96-7

Product Name

rac-(3R,4s,5S)-3,5-dimethyl-4-phenylpiperidin-4-ol

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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